N-(2,2,2-trifluoroethyl)pyridin-2-amine
Overview
Description
N-(2,2,2-trifluoroethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H7F3N2 and a molecular weight of 176.14 g/mol It is characterized by the presence of a trifluoroethyl group attached to a pyridin-2-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2,2,2-trifluoroethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of pyridin-2-amine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced trifluoroethyl groups.
Substitution: Compounds with substituted functional groups replacing the trifluoroethyl group.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)pyridin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2,2-trifluoroethylamine: A simpler analog with similar trifluoroethyl functionality but lacking the pyridine ring.
N-(2,2,2-trifluoroethyl)isatin ketimines: Compounds with a trifluoroethyl group attached to an isatin ketimine structure, used in asymmetric synthesis.
Uniqueness: N-(2,2,2-trifluoroethyl)pyridin-2-amine is unique due to the combination of the trifluoroethyl group and the pyridin-2-amine structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-12-6-3-1-2-4-11-6/h1-4H,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTQCRYXEBMFEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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